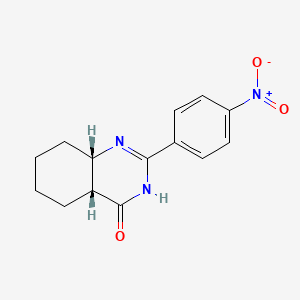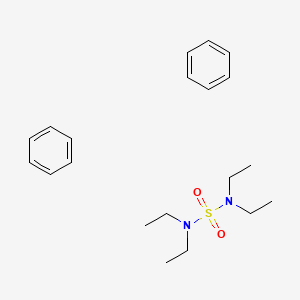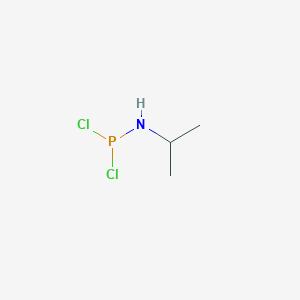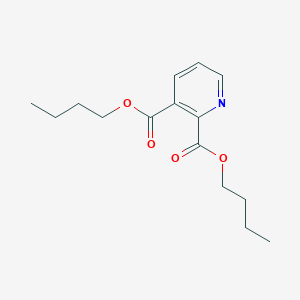
Dibutyl pyridine-2,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutyl pyridine-2,3-dicarboxylate is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of two butyl ester groups attached to the pyridine ring at the 2 and 3 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl pyridine-2,3-dicarboxylate typically involves the esterification of pyridine-2,3-dicarboxylic acid with butanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The general reaction scheme is as follows:
Pyridine-2,3-dicarboxylic acid+2ButanolH2SO4Dibutyl pyridine-2,3-dicarboxylate+2H2O
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Dibutyl pyridine-2,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine-2,3-dicarboxylic acid.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed.
Major Products
Oxidation: Pyridine-2,3-dicarboxylic acid.
Reduction: Pyridine-2,3-dimethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Dibutyl pyridine-2,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination polymers.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a drug intermediate or in drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of dibutyl pyridine-2,3-dicarboxylate depends on its application. In coordination chemistry, it acts as a ligand, binding to metal ions through the nitrogen atom of the pyridine ring and the ester groups. This binding can influence the electronic properties and reactivity of the metal center, leading to the formation of metal-organic frameworks with unique properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl pyridine-2,3-dicarboxylate: Similar structure but with methyl ester groups instead of butyl.
Diethyl pyridine-2,3-dicarboxylate: Similar structure but with ethyl ester groups.
Pyridine-2,3-dicarboxylic acid: The parent acid form without esterification.
Uniqueness
Dibutyl pyridine-2,3-dicarboxylate is unique due to its longer butyl ester chains, which can influence its solubility, reactivity, and interactions with other molecules. This makes it particularly useful in applications where these properties are advantageous.
Propriétés
Numéro CAS |
63597-06-8 |
|---|---|
Formule moléculaire |
C15H21NO4 |
Poids moléculaire |
279.33 g/mol |
Nom IUPAC |
dibutyl pyridine-2,3-dicarboxylate |
InChI |
InChI=1S/C15H21NO4/c1-3-5-10-19-14(17)12-8-7-9-16-13(12)15(18)20-11-6-4-2/h7-9H,3-6,10-11H2,1-2H3 |
Clé InChI |
ODGJCFIPCFLPMD-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C1=C(N=CC=C1)C(=O)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


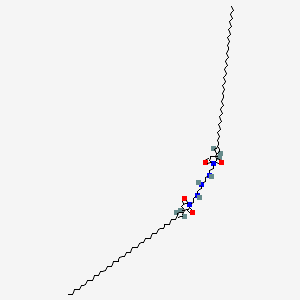
![[(2S)-5-Ethoxy-3,4-dihydro-2H-pyrrol-2-yl]acetic acid](/img/structure/B14495561.png)
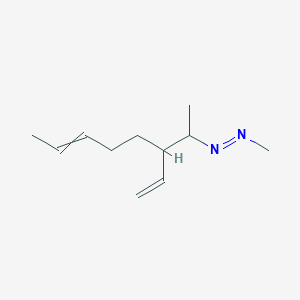
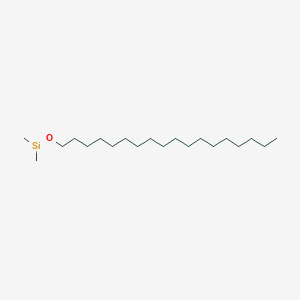
![Diethyl 7-oxo-7H-furo[3,2-g][1]benzopyran-4-yl phosphate](/img/structure/B14495575.png)


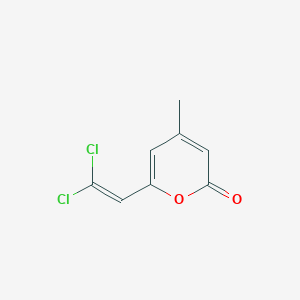
![[(2-Methylbutan-2-yl)sulfanyl]acetaldehyde](/img/structure/B14495595.png)


